molecular formula C17H14F2N2O4S B2507979 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1448054-28-1

2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2507979
CAS No.: 1448054-28-1
M. Wt: 380.37
InChI Key: WQFVGJVHNCRYBV-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic chemical reagent designed for research applications. This compound features a 1,2,3,4-tetrahydroisoquinoline scaffold, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The molecule is functionalized with a difluoromethylsulfonyl group and a benzamide moiety, which may influence its physicochemical properties and interaction with biological targets. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for biological screening. Tetrahydroisoquinoline derivatives have been studied for their antimicrobial properties and their ability to act as inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT) . The presence of the sulfonyl group is often critical for forming favorable interactions within enzyme active sites, as demonstrated in related compounds . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-4-2-1-3-12(14)16(23)21-11-6-5-10-7-8-20-15(22)13(10)9-11/h1-6,9,17H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFVGJVHNCRYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS Number: 1211002-53-7) is a sulfonamide derivative with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17F2N5O4SC_{22}H_{17}F_{2}N_{5}O_{4}S, with a molecular weight of 485.5 g/mol. The structure includes a difluoromethyl group and a tetrahydroisoquinoline moiety, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC22H17F2N5O4S
Molecular Weight485.5 g/mol
CAS Number1211002-53-7
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrase and other enzymes.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative properties. In vitro assays demonstrated that it significantly inhibits the growth of various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human breast cancer cells, indicating potent activity.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. In experimental models, it has shown to reduce inflammation markers similarly to established anti-inflammatory drugs.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the antiproliferative effects on human breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition was observed at concentrations above 1 µM, with IC50 values around 3 µM.
    • : The compound demonstrates potential as a therapeutic agent for breast cancer treatment.
  • Anti-inflammatory Model :
    • Objective : Assess the reduction of inflammatory markers in a carrageenan-induced paw edema model.
    • Method : Mice were administered the compound prior to inflammation induction.
    • Results : A reduction in paw swelling was noted compared to control groups.
    • : Suggests potential use in managing inflammatory diseases.

Research Findings

Research has indicated that compounds structurally similar to this compound often exhibit selective inhibition of cyclooxygenase (COX) enzymes. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective COX inhibitors like aspirin or ibuprofen .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Functional Groups Notable Spectral Data (IR/NMR) Applications/Notes
Target Compound : 2-((Difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide - Difluoromethyl sulfonyl at C2 (benzamide)
- 1-Oxo-tetrahydroisoquinolin-7-yl at N
Sulfonyl (C-SO₂-CF₂H), Benzamide, Tetrahydroisoquinolinone Expected IR: ν(C=O) ~1660–1680 cm⁻¹ (benzamide), ν(SO₂) ~1250–1350 cm⁻¹ Likely designed for bioactivity (e.g., kinase inhibition or agrochemical use)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) - Methyl at C2 (benzamide)
- 3-Isopropoxyphenyl at N
Benzamide, Isopropyl ether IR: ν(C=O) ~1650–1680 cm⁻¹, ν(C-O-C) ~1100–1250 cm⁻¹ Agricultural fungicide
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) - Difluoromethyl triazolone
- Methanesulfonamide
Triazole, Sulfonamide IR: ν(NH) ~3200–3400 cm⁻¹, ν(SO₂) ~1150–1250 cm⁻¹ Herbicide (protoporphyrinogen oxidase inhibitor)
Synthesized Triazole Derivatives (e.g., compounds [7–9] from ) - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
1,2,4-Triazole, Sulfonyl IR: ν(C=S) ~1247–1255 cm⁻¹ (thione tautomer), absence of ν(C=O) Antifungal/antibacterial candidates

Key Comparative Analysis

  • Electronic Effects: The difluoromethyl sulfonyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs (e.g., mepronil). This may improve metabolic stability and binding affinity to target proteins .

Spectroscopic Characterization

  • The presence of ν(C=O) at ~1660–1680 cm⁻¹ aligns with benzamide derivatives .
  • NMR: The tetrahydroisoquinolinone moiety would exhibit distinct aromatic proton signals (δ 6.5–8.0 ppm) and carbonyl carbon resonances (δ ~165–170 ppm) .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

Methodological Answer:
The synthesis of this compound likely involves a multi-step route, including:

  • Sulfonylation: Introducing the difluoromethylsulfonyl group via reaction with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Amide Coupling: Utilizing coupling reagents (e.g., EDC/HOBt) to attach the benzamide moiety to the tetrahydroisoquinolin scaffold .
  • Cyclization: Forming the 1-oxo-tetrahydroisoquinolin ring system through intramolecular cyclization under acidic or basic conditions .
    Critical Parameters:
  • Solvent polarity and temperature control to minimize side reactions (e.g., dichloromethane at 0–25°C) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm the presence of the difluoromethylsulfonyl group (δ ~3.5–4.0 ppm for CF₂) and the tetrahydroisoquinolin ring (aromatic protons at δ ~6.5–8.0 ppm) .
    • 19F NMR: Verify the difluoromethyl group with characteristic splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the theoretical mass (C₁₉H₁₆F₂N₂O₄S) .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Advanced Question: What strategies are recommended for identifying biological targets of this compound in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinities with enzymes containing sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase families) .
  • Surface Plasmon Resonance (SPR): Quantify real-time interactions between the compound and purified protein targets .
  • Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates or calorimetry (ITC) to assess competitive/non-competitive binding .
    Key Consideration: Compare results with structurally similar sulfonamide derivatives (e.g., 4-fluorobenzo[d]thiazole analogs) to validate specificity .

Advanced Question: How should researchers address contradictions in bioactivity data across different experimental setups?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability: Re-evaluate compound purity via HPLC and repeat assays with rigorously purified batches .
  • Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological relevance), temperature (37°C), and co-solvents (e.g., DMSO concentration ≤0.1%) .
  • Cell Line Differences: Use isogenic cell lines or primary cells to minimize genetic variability .
    Validation Step: Perform dose-response curves (IC₅₀) in triplicate and apply statistical models (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Advanced Question: What methodologies are appropriate for assessing the environmental fate of this compound?

Methodological Answer:
Adopt the INCHEMBIOL framework :

  • Abiotic Studies:
    • Hydrolysis: Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-MS.
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify byproducts.
  • Biotic Studies:
    • Soil Microcosms: Measure biodegradation half-life (t₁/₂) using OECD 307 guidelines.
    • Bioaccumulation: Calculate logP values (e.g., using ChemAxon) to predict uptake in aquatic organisms.
      Data Interpretation: Compare results with EPA Persistence, Bioaccumulation, and Toxicity (PBT) criteria .

Advanced Question: How can researchers conduct comparative analysis of this compound with other sulfonamide-based analogs?

Methodological Answer:

  • Structural Comparisons: Use cheminformatics tools (e.g., PubChem Substructure Search) to identify analogs with shared motifs (e.g., tetrahydroisoquinolin or difluoromethylsulfonyl groups) .
  • SAR Studies: Synthesize derivatives with systematic modifications (e.g., replacing difluoromethyl with methylsulfonyl) and correlate changes with bioactivity .
  • Meta-Analysis: Aggregate data from public databases (e.g., ChEMBL) to benchmark potency, selectivity, and toxicity against known sulfonamide drugs .

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